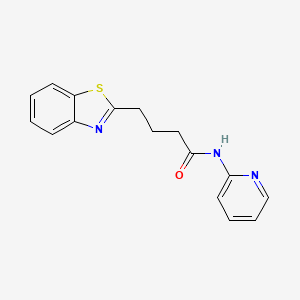![molecular formula C19H19N3O2S B12159633 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B12159633.png)
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ITC-1 , is a heterocyclic compound with a fascinating structure. Let’s break it down:
Indole Moiety: The indole ring (1H-indol-2-yl) is a prevalent heterocyclic system found in natural products, drugs, and biologically active compounds.
Piperidine Ring: The piperidine ring (piperidin-4-yl) contributes to the compound’s overall structure and reactivity.
Thiophene Carboxamide: The thiophene-2-carboxamide portion adds further complexity and functional groups.
Preparation Methods
Synthetic Routes:: Several synthetic methods exist for preparing ITC-1. One common approach involves the Fischer indole synthesis . Here’s a simplified route:
Formation of Indole Ring:
Conversion to ITC-1:
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains similar, emphasizing efficiency and scalability.
Chemical Reactions Analysis
ITC-1 undergoes various reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Substituents can be introduced at different positions.
Common Reagents: Reagents like oxidants, reducing agents, and nucleophiles play a role.
Major Products: These reactions yield derivatives with altered properties.
Scientific Research Applications
Chemistry::
- ITC-1 serves as a versatile building block for designing novel compounds.
- Researchers explore its reactivity and functionalization.
Anti-Inflammatory and Analgesic Properties: Some derivatives exhibit anti-inflammatory and analgesic activities.
Molecular Targets: Investigate interactions with specific proteins or receptors.
Pharmaceuticals: ITC-1 derivatives may lead to new drugs.
Materials Science: Explore its use in materials and polymers.
Mechanism of Action
- ITC-1 likely interacts with specific molecular targets, affecting cellular pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight ITC-1’s distinct features.
Similar Compounds: Explore related indole-based molecules.
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H19N3O2S/c23-18(17-6-3-11-25-17)20-14-7-9-22(10-8-14)19(24)16-12-13-4-1-2-5-15(13)21-16/h1-6,11-12,14,21H,7-10H2,(H,20,23) |
InChI Key |
JLZOWJZPROYJMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-chloro-5-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159550.png)

![N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B12159559.png)
![1-(3,5-dichlorophenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159560.png)
![(E)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B12159564.png)

![N-(4-methoxybenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12159573.png)
![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12159574.png)
![N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12159583.png)
![N-(3-chloro-4-fluorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12159591.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12159593.png)

![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B12159608.png)
![2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B12159612.png)
